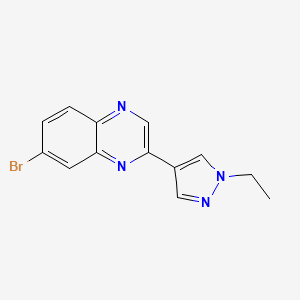
7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a bromo group at the 7th position and an ethyl-pyrazolyl group at the 2nd position. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1,2-phenylenediamine and 1-ethyl-4-pyrazolecarboxaldehyde.
Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as triethylamine, in a solvent like ethanol. The reaction is typically carried out under reflux conditions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and yield. This often involves:
Batch Reactors: Using large batch reactors to handle significant quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Utilizing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substituted Quinoxalines: Products with various functional groups replacing the bromo group.
Oxidized/Reduced Derivatives: Compounds with altered oxidation states of the quinoxaline core.
科学研究应用
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Research: Potential use in developing anticancer drugs due to its ability to inhibit certain enzymes.
Medicine
Drug Development: Investigated for its potential in treating diseases like cancer and infections.
Pharmacological Studies: Used in studies to understand its interaction with biological targets.
Industry
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of 7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: Similar structure but with a methyl group instead of an ethyl group.
2-(1-Ethyl-1H-pyrazol-4-yl)quinoxaline: Lacks the bromo substitution.
7-Chloro-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline: Chlorine instead of bromine at the 7th position.
Uniqueness
Substitution Pattern: The specific substitution pattern of 7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline imparts unique electronic and steric properties, influencing its reactivity and biological activity.
Biological Activity: The combination of the bromo and ethyl-pyrazolyl groups may enhance its activity against certain biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
7-bromo-2-(1-ethylpyrazol-4-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4/c1-2-18-8-9(6-16-18)13-7-15-11-4-3-10(14)5-12(11)17-13/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRACZWBYRAVTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














